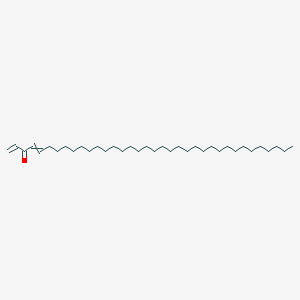
Hexatriaconta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexatriaconta-1,4-dien-3-one is a long-chain alkenone with a molecular formula of C36H70O. This compound is characterized by the presence of two double bonds at positions 1 and 4, and a ketone group at position 3. It is a member of the alkenone family, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexatriaconta-1,4-dien-3-one can be achieved through various methods. One common approach involves the dehydrogenation of steroidal 3-ketones using benzeneseleninic anhydride generated in situ by efficient oxygen atom transfer from iodoxybenzene to catalytic amounts of diphenyl diselenide . This method is experimentally convenient and economical, allowing for high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often involves microbial biotransformation. Filamentous fungi, such as Aspergillus brasiliensis, are used to transform steroid substances through hydroxylation, oxidation, reduction, and double bond formation . This method is both economically and ecologically competitive, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Hexatriaconta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced products with altered functional groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like HBr for addition reactions, and catalytic amounts of diphenyl diselenide for dehydrogenation . Reaction conditions vary depending on the desired product, with temperature and solvent choice playing crucial roles.
Major Products
Major products formed from these reactions include hydroxylated and reduced derivatives, which can have significant biological and industrial applications.
Scientific Research Applications
Hexatriaconta-1,4-dien-3-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Derivatives of this compound have been studied for their antiproliferative effects on cancer cells.
Mechanism of Action
The mechanism of action of hexatriaconta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial action against Xanthomonas axonopodis pv. Citri involves the disruption of bacterial cell membranes, as observed through scanning electron microscopy . Additionally, its antiproliferative effects on cancer cells are mediated through the inhibition of the HSP90 C-terminus, leading to the degradation of client proteins and induction of apoptosis .
Comparison with Similar Compounds
Hexatriaconta-1,4-dien-3-one can be compared with other similar compounds, such as:
Penta-1,4-dien-3-one: Known for its antiviral and antibacterial activities.
Androsta-1,4-diene-3,17-dione: Used in the production of steroid drugs and hormones.
Cholest-1,4-dien-3-one: Involved in sterol metabolism and steroid synthesis.
This compound stands out due to its long carbon chain and unique structural features, which contribute to its diverse applications and biological activities.
Properties
CAS No. |
420782-16-7 |
|---|---|
Molecular Formula |
C36H68O |
Molecular Weight |
516.9 g/mol |
IUPAC Name |
hexatriaconta-1,4-dien-3-one |
InChI |
InChI=1S/C36H68O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36(37)4-2/h4,34-35H,2-3,5-33H2,1H3 |
InChI Key |
DEZNVYOSJPBOIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


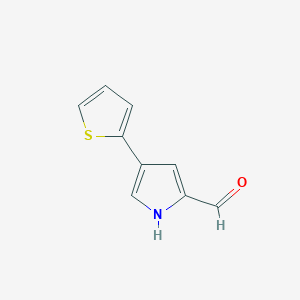
![N~1~-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14233747.png)
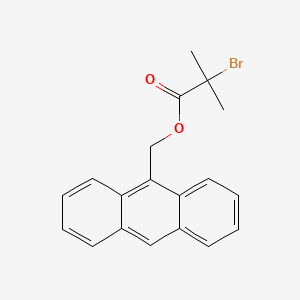
![Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate](/img/structure/B14233759.png)
![2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]-](/img/structure/B14233762.png)
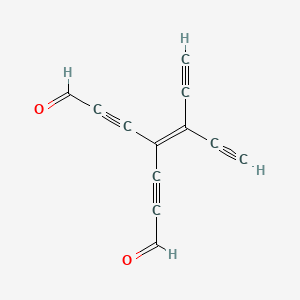
![N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride](/img/structure/B14233773.png)
![1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine](/img/structure/B14233783.png)
![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)
![2,2'-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol)](/img/structure/B14233794.png)
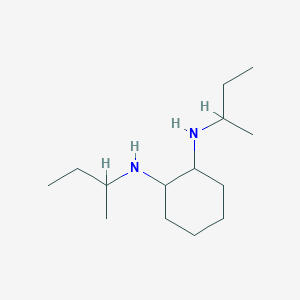

![(3R,7S,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14233804.png)
![3-[4-(Butan-2-ylamino)phenoxy]phenol](/img/structure/B14233806.png)
